

Spectroscopic Profile of (+)-Metconazole: A Technical Guide

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Compound of Interest

Compound Name: (+)-Metconazole

Cat. No.: B1254978

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the fungicide **(+)-Metconazole**, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. This document is intended to serve as a valuable resource for researchers and professionals involved in the analysis, characterization, and development of triazole-based fungicides.

Introduction

Metconazole is a broad-spectrum triazole fungicide used to control a variety of fungal diseases in crops. Its efficacy is derived from the inhibition of sterol biosynthesis in fungi. The (+) enantiomer of Metconazole is of particular interest due to its biological activity. Accurate and detailed spectroscopic data is crucial for its identification, quantification, and structural elucidation in various matrices.

Mass Spectrometry (MS) Data

Mass spectrometry is a key technique for the identification and quantification of Metconazole. Below is a summary of key mass-to-charge ratios (m/z) observed in mass spectrometry analyses.

Ion Type	m/z (Mass-to-Charge Ratio)	Method	Notes
Quantitation Ion Transition	320 → 70	LC-MS/MS	This transition is commonly used for the quantitative analysis of Metconazole enantiomers.
Confirmation Ion Transition	320 → 125	LC-MS/MS	Used to confirm the identity of Metconazole in a sample.
[M-H ₂ O+H] ⁺	302.141	Other MS	Represents the precursor ion after the loss of a water molecule. [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

While specific, experimentally verified high-resolution NMR data for **(+)-Metconazole** is not readily available in the public domain, the following tables present predicted ¹H and ¹³C NMR chemical shifts based on the known structure of Metconazole and typical chemical shift ranges for similar compounds. These values serve as a reference for spectral interpretation.

¹H NMR Spectral Data (Predicted)

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~ 7.9 - 8.5	s	2H	Triazole-H
~ 7.3	d	2H	Aromatic-H (ortho to Cl)
~ 7.1	d	2H	Aromatic-H (meta to Cl)
~ 4.5	s	2H	-CH ₂ -Triazole
~ 2.5 - 2.8	m	2H	-CH ₂ -Aromatic
~ 1.5 - 2.2	m	4H	Cyclopentane-H
~ 1.0 - 1.3	m	1H	Cyclopentane-H
~ 0.8	s	3H	-CH ₃
~ 0.6	s	3H	-CH ₃
~ 4.0 - 5.0	br s	1H	-OH

¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ , ppm)	Carbon Type	Assignment
~ 152	C	Triazole-C
~ 145	C	Triazole-C
~ 138	C	Aromatic-C (ipso to $-\text{CH}_2-$)
~ 132	C	Aromatic-C (ipso to Cl)
~ 130	CH	Aromatic-CH
~ 128	CH	Aromatic-CH
~ 80	C	C-OH
~ 55	CH_2	$-\text{CH}_2$ -Triazole
~ 45	C	$\text{C}(\text{CH}_3)_2$
~ 40	CH	Cyclopentane-CH
~ 35	CH_2	$-\text{CH}_2$ -Aromatic
~ 30	CH_2	Cyclopentane- CH_2
~ 25	CH_2	Cyclopentane- CH_2
~ 22	CH_3	$-\text{CH}_3$
~ 20	CH_3	$-\text{CH}_3$

Infrared (IR) Spectroscopy Data

The infrared spectrum of Metconazole is expected to show characteristic absorption bands corresponding to its various functional groups. The following table summarizes these expected vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration Mode
3400 - 3200	Strong, Broad	O-H	Stretching
3100 - 3000	Medium	Aromatic C-H	Stretching
2960 - 2850	Medium-Strong	Aliphatic C-H	Stretching
~ 1600	Medium	C=C	Aromatic Ring Stretching
~ 1590, 1490	Medium	C=N	Triazole Ring Stretching
~ 1100	Medium	C-O	Stretching
~ 820	Strong	C-H	Aromatic Out-of-Plane Bending (para- disubstituted)
~ 750	Medium	C-Cl	Stretching

Experimental Protocols

Detailed experimental protocols are essential for obtaining high-quality and reproducible spectroscopic data.

Mass Spectrometry (LC-MS/MS)

Sample Preparation (for water samples):

- Fortify water samples with a standard solution of Metconazole.
- No further extraction or cleanup is typically required for clean water matrices. For complex matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction may be employed.

Chromatographic Conditions:

- Column: Chiralpak AD-3R (2.1 x 150 mm, 3-μm) or equivalent chiral column.

- Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) methanol with 0.1% formic acid. A typical gradient might be 15:85 (A:B) held for several minutes.
- Flow Rate: 0.2-0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5-20 µL.

Mass Spectrometer Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Monitoring Mode: Multiple Reaction Monitoring (MRM).
- Ion Transitions: Monitor m/z 320 → 70 for quantification and m/z 320 → 125 for confirmation.
- Collision Energy and other MS parameters: Optimize for the specific instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of **(+)-Metconazole** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$).
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
- Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (1H NMR):

- Spectrometer: 400 MHz or higher field strength.
- Pulse Sequence: Standard single-pulse experiment.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.

- Spectral Width: 0-12 ppm.
- Reference: Tetramethylsilane (TMS) at 0 ppm.

Instrument Parameters (^{13}C NMR):

- Spectrometer: 100 MHz or higher.
- Pulse Sequence: Proton-decoupled pulse sequence.
- Number of Scans: 1024 or more, as ^{13}C has low natural abundance.
- Relaxation Delay: 2 seconds.
- Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy

Sample Preparation:

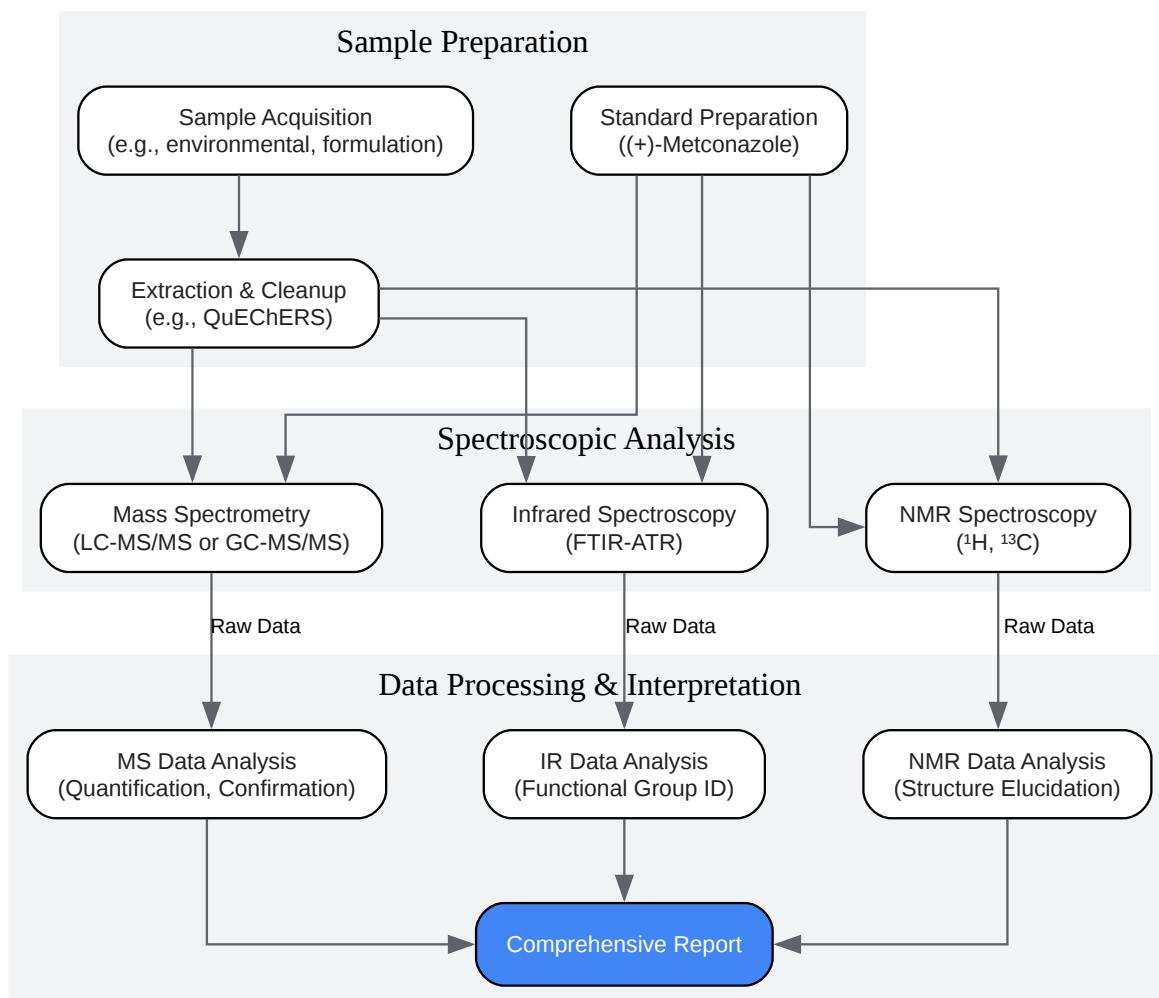
- Solid Sample (KBr Pellet): Mix a small amount of **(+)-Metconazole** with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
- Solid Sample (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrument Parameters:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the empty sample compartment (or the clean ATR crystal) should be recorded and subtracted from the sample spectrum.

Visualizations

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a fungicide like **(+)-Metconazole**.



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Caption: Workflow for Spectroscopic Analysis of **(+)-Metconazole**.

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References

- 1. Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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